molecular formula C23H22N2O5 B12895792 1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetylphenyl)-5-phenyl-, Diethyl Ester CAS No. 96722-90-6

1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetylphenyl)-5-phenyl-, Diethyl Ester

Cat. No.: B12895792
CAS No.: 96722-90-6
M. Wt: 406.4 g/mol
InChI Key: NHYSDFIREMUTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetylphenyl)-5-phenyl-, Diethyl Ester is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by its unique structure, which includes both acetylphenyl and phenyl groups, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetylphenyl)-5-phenyl-, Diethyl Ester typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the acetylphenyl and phenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Esterification: The final step involves esterification to form the diethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetylphenyl)-5-phenyl-, Diethyl Ester can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding carboxylic acids or ketones.

    Reduction: This can result in the formation of alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions or as a potential drug candidate.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetylphenyl)-5-phenyl-, Diethyl Ester would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Similar Compounds

  • 1h-pyrazole-3,4-dicarboxylic Acid, 1-phenyl-, Diethyl Ester
  • 1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-methylphenyl)-5-phenyl-, Diethyl Ester

Uniqueness

The presence of the acetylphenyl group in 1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetylphenyl)-5-phenyl-, Diethyl Ester distinguishes it from other similar compounds. This unique structural feature might confer specific chemical reactivity or biological activity, making it a compound of interest for further study.

Properties

CAS No.

96722-90-6

Molecular Formula

C23H22N2O5

Molecular Weight

406.4 g/mol

IUPAC Name

diethyl 1-(4-acetylphenyl)-5-phenylpyrazole-3,4-dicarboxylate

InChI

InChI=1S/C23H22N2O5/c1-4-29-22(27)19-20(23(28)30-5-2)24-25(21(19)17-9-7-6-8-10-17)18-13-11-16(12-14-18)15(3)26/h6-14H,4-5H2,1-3H3

InChI Key

NHYSDFIREMUTKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.